1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one

Vue d'ensemble

Description

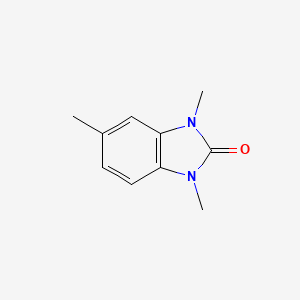

1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound with the molecular formula C10H12N2O. It is a derivative of benzimidazole and is characterized by the presence of three methyl groups attached to the benzimidazole ring. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through various methods. One common approach involves the cyclocarbonylation of 1,2-diaminobenzenes. This reaction typically uses reagents such as 1,1’-carbonyldiimidazole, phosgene, or triphosgene under controlled conditions . Another method involves the transformation of benzimidazolium salts, which can be achieved through ring-opening reactions and subsequent cyclization .

Industrial Production Methods

In industrial settings, the production of this compound often relies on scalable and cost-effective synthetic routes. The use of phosgene or triphosgene in cyclocarbonylation reactions is preferred due to their high reactivity and efficiency . Additionally, the transformation of benzimidazolium salts can be optimized for large-scale production by employing suitable catalysts and reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding benzimidazolone derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like amines and thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazolone derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation to form benzimidazolone derivatives and nucleophilic substitutions—makes it valuable for developing new compounds .

Biology

The compound has been investigated for its potential biological activities. Research indicates that it may exhibit:

- Antidiabetic Properties : Studies suggest that derivatives of benzimidazole can enhance insulin sensitivity and glucose uptake.

- Antibacterial Activity : In vitro studies have shown that certain analogs demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria . For instance, compounds derived from 1,3-dihydro-2H-benzimidazol-2-one have shown high activity against Staphylococcus aureus and Escherichia coli .

Medicine

In medicinal chemistry, this compound acts as a histamine H3-receptor antagonist. This interaction is crucial for modulating neurotransmitter release in the central nervous system and has potential implications for treating disorders such as narcolepsy and cognitive deficits associated with Alzheimer's disease.

Industry

This compound finds applications in the pharmaceutical industry for the production of various drugs due to its pharmacological properties. Additionally, it is utilized in agrochemicals as a precursor for developing pesticides and herbicides .

Case Studies

Case Study 1: Antibacterial Activity Assessment

A study conducted by Yadi Reddy Bonuga et al. focused on synthesizing novel analogs of 1,3-dihydro-2H-benzimidazol-2-one and evaluating their antibacterial activity. The results indicated that compounds 6e, 6f, and 6g exhibited high activity against multiple bacterial strains at a concentration of 100 µg/mL. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Pharmacological Investigations

Research published in PubChem outlines the pharmacological profile of 1,3,5-trimethyl derivatives as potential treatments for CNS disorders. The compound's mechanism of action involves binding to histamine receptors, which is critical for drug design aimed at cognitive enhancement .

Mécanisme D'action

The mechanism of action of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. As a histamine H3-receptor antagonist, it binds to the H3 receptor, inhibiting its activity and modulating neurotransmitter release in the central nervous system . This interaction can lead to therapeutic effects in conditions such as narcolepsy and attention deficit hyperactivity disorder (ADHD) .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Benzimidazolinone: Similar in structure but lacks the three methyl groups.

2-Benzimidazolol: Contains a hydroxyl group instead of the carbonyl group.

2-Hydroxybenzimidazole: Similar structure with a hydroxyl group at the 2-position.

Uniqueness

1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to the presence of three methyl groups, which can influence its pharmacological properties and reactivity. This structural feature distinguishes it from other benzimidazole derivatives and can affect its binding affinity and selectivity for molecular targets .

Activité Biologique

1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS No. 55327-67-8) is a heterocyclic compound belonging to the benzimidazole family. This compound has garnered interest in pharmacology due to its diverse biological activities, including potential applications as an antidiabetic, antibacterial, and antifungal agent. Its unique structural features, particularly the presence of three methyl groups on the benzimidazole ring, influence its pharmacological properties and interactions with biological targets.

- Molecular Formula : C10H12N2O

- Molecular Weight : 176.21 g/mol

- CAS Number : 55327-67-8

The biological activity of this compound is primarily attributed to its role as a histamine H3-receptor antagonist. By blocking H3 receptors, this compound modulates neurotransmitter release in the central nervous system (CNS), which may have implications for treating various CNS disorders such as narcolepsy and cognitive dysfunctions.

Antidiabetic Properties

Recent studies have indicated that this compound exhibits significant antidiabetic effects. It enhances insulin sensitivity and promotes glucose uptake in peripheral tissues. In vitro studies have shown that the compound can lower blood glucose levels in diabetic models by activating insulin signaling pathways.

Antibacterial Activity

The compound has demonstrated antibacterial properties against a range of Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Antifungal Activity

In addition to its antibacterial effects, this compound has been evaluated for antifungal activity. Studies indicate that it inhibits the growth of various fungal species by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes.

Case Studies

A series of studies have been conducted to evaluate the pharmacological effects of this compound:

- Antidiabetic Study : In a controlled trial involving diabetic rats treated with varying doses of the compound over four weeks, significant reductions in fasting blood glucose levels were observed compared to control groups.

- Antibacterial Efficacy : A study assessed the minimum inhibitory concentration (MIC) of this compound against E. coli. The MIC was found to be 32 µg/mL, indicating potent antibacterial activity.

- Antifungal Assessment : In vitro tests against Candida albicans showed that the compound inhibited fungal growth with an IC50 value of 15 µg/mL.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,3-Dimethylbenzimidazole | Two methyl groups | Moderate antibacterial activity |

| 2-Benzimidazolinone | Lacks methyl groups | Weak antifungal activity |

| 2-Hydroxybenzimidazole | Contains hydroxyl group | Limited antidiabetic effects |

| 1,3,5-Trimethylbenzimidazole | Three methyl groups | Enhanced antidiabetic and antibacterial properties |

Propriétés

IUPAC Name |

1,3,5-trimethylbenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-4-5-8-9(6-7)12(3)10(13)11(8)2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTCCUHXIBVVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344950 | |

| Record name | 1,3,5-trimethyl-3-hydrobenzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55327-67-8 | |

| Record name | 1,3-Dihydro-1,3,5-trimethyl-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55327-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-trimethyl-3-hydrobenzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.